Antibacterial Potency Against Staphylococcus aureus: MIC 0.1 ppm in the 4-Chloro-3-nitrophenyl Nonanamide Series
N-(4-Chloro-3-nitrophenyl) nonanamide (C9 chain) inhibits growth of S. aureus with a minimum inhibitory concentration (MIC) of 0.1 ppm in nutrient agar, placing it among the most potent compounds in the 4-chloro-3-nitrophenyl series [1]. The C7 (heptanoyl) and C8 (octanoyl) congeners share this 0.1 ppm MIC; however, the C5 (pentanoyl) congener, while also 0.1 ppm, exhibits reduced activity in the presence of soap (1.0 ppm, partial inhibition) [1]. In the primary research publication, several substituted anilides in this class achieved MIC values as low as 0.1 ppm [2].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | 0.1 ppm (without soap); 1.0 ppm with 1000 ppm soap (partial inhibition) |
| Comparator Or Baseline | C7 analog (N-(4-chloro-3-nitrophenyl) heptanamide): 0.1 ppm / 0.1 ppm with soap. C8 analog: 0.1 ppm / 0.1 ppm with soap (partial). C5 analog: 0.1 ppm / 1.0 ppm with soap. C11 analog: >1000 ppm. |
| Quantified Difference | C9 equipotent to C7/C8 at 0.1 ppm without soap; >10,000-fold more potent than C11 (0.1 vs >1000 ppm) |
| Conditions | Nutrient agar dilution method; S. aureus 24 h culture; 37 °C, 48 h incubation; tested with and without 1000 ppm soap [1] |
Why This Matters
Procurement of the correct chain-length congener is critical: the C9 compound delivers low-ppm potency, whereas the C11 analog is microbiologically inert, directly impacting experimental or formulation outcomes.
- [1] Bistline, R.G. Jr.; Maurer, E.W.; Smith, F.D.; Linfield, W.M. Antibacterial fatty anilides. US Patent 4,663,353, issued May 5, 1987. Table 1 and Table 2. View Source
- [2] Bistline, R.G. Jr.; Maurer, E.W.; Smith, F.D.; Linfield, W.M. Fatty acid amides and anilides, syntheses and antimicrobial properties. J. Am. Oil Chem. Soc. 1980, 57, 98–103. View Source
